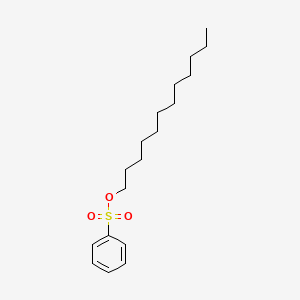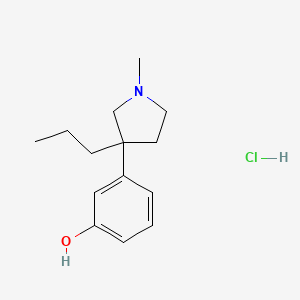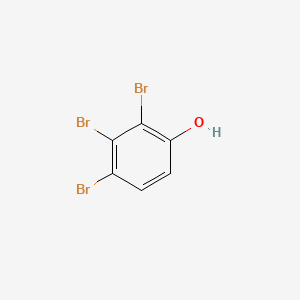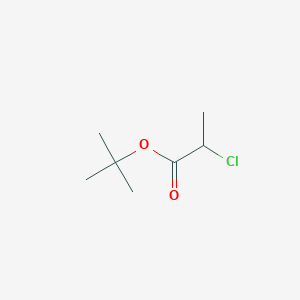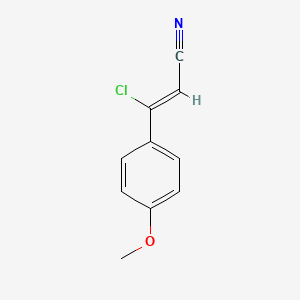
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
Vue d'ensemble
Description
“(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile” is a chemical compound. While there is limited information available specifically on this compound, it is similar to a diphenylacrylonitrile derivative, “(Z)-3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)-2-(4-methoxyphenyl)-acrylonitrile (β-CN-TPA)”, which has been studied for its interesting properties .
Synthesis Analysis
The synthesis of similar compounds involves Knoevenagel condensation and Suzuki coupling reactions . These reactions are commonly used in organic chemistry to create carbon-carbon bonds, which are crucial in the formation of complex organic molecules.Applications De Recherche Scientifique
Mechanofluorochromic Dyes
This compound has been utilized in the design of mechanofluorochromic dyes . These dyes are capable of changing color when mechanical force is applied. The acrylonitrile-appended anthracene units in the compound, when bridged by an alkyl chain, exhibit a significant bathochromic shift after grinding in an amorphous state . This property is particularly useful in developing materials that can visually indicate mechanical stress or damage.
Organic Polymorphic Crystals
In the field of materials science, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is a key component in creating organic polymorphic crystals . These crystals respond to multiple stimuli such as mechanical force, light, and heat . They have applications in smart materials that can change their mechanical and luminescent properties in response to external stimuli, making them suitable for sensors and interactive devices.
Photochemical Applications
The compound’s structure allows for modification with various electron-donor and electron-acceptor moieties, which is crucial for tuning photochemical properties. This makes it a valuable molecule for applications in photochemical reactions and thermal reactions , where control over the chemical properties is essential .
Crystal Engineering
Due to its ability to undergo transformations in the solid state, (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile is used in crystal engineering . It can contribute to the development of covalent network gels and other materials that require a stable crystal structure with specific physical properties .
Supramolecular Chemistry
The compound is also significant in supramolecular chemistry , where it can be used to create complex structures through non-covalent bonds. Its ability to form ordered aggregation is important for the construction of supramolecular polymers and other large, complex assemblies .
Antimicrobial Research
While not directly related to (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile, its structural analogs have shown potential in antimicrobial research. For example, a derivative has been studied for its therapeutic effects against Staphylococcus aureus infections in a murine model . This suggests that modifications of the compound could lead to new antimicrobial agents.
Mécanisme D'action
- Membrane Perturbation : Results from cytoplasmic membrane permeabilization assays suggest that it disrupts bacterial cell membranes . This perturbation allows the compound to penetrate the cell.
- Intracellular Effects : Additionally, DNA-binding assays indicate an intracellular mode of action . It may interfere with DNA replication or transcription.
Mode of Action
Propriétés
IUPAC Name |
(Z)-3-chloro-3-(4-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-6H,1H3/b10-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZFNAAMKVRGRG-POHAHGRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C#N)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



